molecular formula C8H14BrNO2 B1283149 2-Bromo-2-methyl-1-morpholinopropan-1-one CAS No. 13887-51-9

2-Bromo-2-methyl-1-morpholinopropan-1-one

Cat. No.: B1283149
CAS No.: 13887-51-9
M. Wt: 236.11 g/mol
InChI Key: RGNTXYFLZHGRQA-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-morpholinopropan-1-one is a versatile organic compound with the molecular formula C8H14BrNO2 and a molecular weight of 236.11 g/mol . It is commonly used as a building block in organic synthesis due to its unique structure, which includes a bromine atom, a methyl group, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-morpholinopropan-1-one typically involves the bromination of 2-methyl-1-morpholinopropan-1-one. One common method includes the use of bromine and a suitable solvent such as dichloromethane, with triethylamine as a base . The reaction is carried out at low temperatures, around -78°C, and then allowed to warm to room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-morpholinopropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-2-methyl-1-morpholinopropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-morpholinopropan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The morpholine ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methyl-1-morpholinopropan-1-one
  • 2-Iodo-2-methyl-1-morpholinopropan-1-one
  • 2-Bromo-2-ethyl-1-morpholinopropan-1-one

Uniqueness

2-Bromo-2-methyl-1-morpholinopropan-1-one is unique due to its specific combination of a bromine atom, a methyl group, and a morpholine ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses. Compared to its chloro and iodo analogs, the bromine derivative offers a balance of reactivity and ease of handling .

Properties

IUPAC Name

2-bromo-2-methyl-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNTXYFLZHGRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548903
Record name 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13887-51-9
Record name 2-Bromo-2-methyl-1-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13887-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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